molecular formula C10H12ClNO3S B2756298 3-Phenylmethoxyazetidine-1-sulfonyl chloride CAS No. 2287287-86-7

3-Phenylmethoxyazetidine-1-sulfonyl chloride

Cat. No. B2756298
CAS RN: 2287287-86-7
M. Wt: 261.72
InChI Key: MVNMUZKKXMJSCN-UHFFFAOYSA-N
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Description

Sulfonyl chlorides, such as “3-Phenylmethoxyazetidine-1-sulfonyl chloride”, are a class of organic compounds sharing a common functional group R-SO2-Cl, where R is an organic group . They are typically used as intermediates in organic synthesis .


Molecular Structure Analysis

The molecular structure of sulfonyl chlorides consists of a sulfur atom bonded to two oxygen atoms (forming a SO2 group), an organic group ®, and a chlorine atom . The specific molecular structure of “3-Phenylmethoxyazetidine-1-sulfonyl chloride” would depend on the nature of the R group.


Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates in organic synthesis. They can react with amines to form sulfonamides, or with alcohols to form sulfonate esters . The specific reactions that “3-Phenylmethoxyazetidine-1-sulfonyl chloride” can undergo would depend on the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides can vary widely depending on the nature of the R group . Without specific information on “3-Phenylmethoxyazetidine-1-sulfonyl chloride”, it’s difficult to provide accurate details.

Scientific Research Applications

Synthesis and Spectroscopic Analysis

The regioselective synthesis of sulfonyl-containing triazole derivatives demonstrates the relevance of sulfonyl groups in medicinal chemistry and drug design. The process involves a classical sulfonamidation reaction, highlighting the operational simplicity and efficiency of such reactions in producing compounds with moderate anticancer activity against various cancer cell lines (Salinas-Torres et al., 2022).

Biological Activities and Synthesis of Derivatives

The synthesis of 1,3-oxazolidin-2-one derivatives, which play a significant role in the structure of many drugs, underscores the importance of sulfonyl chlorides in creating compounds with antimicrobial properties. This research highlights the potential of these derivatives, particularly in combating Gram-positive bacteria like Staphylococcus aureus (Karaman et al., 2018).

Solid-Phase Synthesis of Disubstituted 1,3-Oxazolidin-2-ones

The use of polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones demonstrates a novel approach in the synthesis of heterocyclic compounds with potential antibacterial activity. This method allows for the preparation of oxazolidinones with high enantiopurity, highlighting the versatility of sulfonyl chlorides in medicinal chemistry (Holte et al., 1998).

Glycoconjugation Method Using Carbohydrate Sulfonyl Chlorides

The introduction of a new glycoconjugation method using carbohydrate sulfonyl chlorides for synthesizing glycosylated cholesterol absorption inhibitors illustrates the potential of sulfonyl chlorides in developing treatments for cholesterol-related disorders. This method offers a facile approach to creating glycoconjugates, showcasing the adaptability of sulfonyl chlorides in therapeutic applications (Kvaernø et al., 2005).

Synthesis and Reactivity of Azetidine Derivatives

The synthesis and reactivity of azetidine derivatives, including 3-haloazetidines and 3-sulfonyloxyazetidines, provide a comprehensive overview of their importance across various scientific fields. This review highlights the potential applications and reactivity of these compounds, indicating the versatility of sulfonyl chlorides in synthesizing structurally diverse and biologically relevant molecules (Van Brabandt et al., 2009).

Mechanism of Action

The mechanism of action of sulfonyl chlorides in biological systems is not well understood and would likely depend on the specific compound and biological system .

Safety and Hazards

Sulfonyl chlorides are generally corrosive and can cause burns and eye damage . They should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

3-phenylmethoxyazetidine-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c11-16(13,14)12-6-10(7-12)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNMUZKKXMJSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylmethoxyazetidine-1-sulfonyl chloride

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